5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound features a pyridine ring, a thiazole ring, and a pyrimidine ring, making it a complex structure with diverse chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative through a reaction between 2-chlorobenzyl chloride and pyridine in the presence of a base such as potassium carbonate.
Thiazole Ring Formation: The next step is the formation of the thiazole ring, which can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a condensation reaction between the thiazole derivative and a suitable amidine.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine include other pyridine, thiazole, and pyrimidine derivatives. For example:
2-(Pyridin-2-yl)pyrimidine: This compound shares the pyridine and pyrimidine rings but lacks the thiazole ring.
Thiazolo[4,5-d]pyrimidine: This compound contains the thiazole and pyrimidine rings but lacks the pyridine ring.
2-Chlorobenzyl derivatives: Compounds with the 2-chlorobenzyl group but different heterocyclic cores.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H13ClN4S |
---|---|
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
5-[6-[(2-chlorophenyl)methyl]pyridin-2-yl]-7-methyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C18H13ClN4S/c1-11-16-18(20-10-24-16)23-17(21-11)15-8-4-6-13(22-15)9-12-5-2-3-7-14(12)19/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
YOYXZDAINCAXCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)C3=CC=CC(=N3)CC4=CC=CC=C4Cl)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.